![molecular formula C9H8N2O2 B3246475 7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 1783694-62-1](/img/structure/B3246475.png)
7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde
Overview
Description
7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C9H8N2O2. It is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde typically involves the cycloisomerization of N-propargylpyridiniums under ambient, aqueous, and metal-free conditions. This method is promoted by NaOH and provides a quantitative yield in a short time . Another common method involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones .
Industrial Production Methods
Industrial production often employs catalytic routes, such as those involving copper, iron, gold, ruthenium, and palladium catalysts. These methods are efficient but may require undesirable solvents and high temperatures .
Chemical Reactions Analysis
Types of Reactions
7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde undergoes various types of reactions, including:
Oxidation: Metal-free oxidation is a common method for functionalizing this compound.
Reduction: Reduction reactions often involve the use of hydride donors.
Substitution: Substitution reactions can be facilitated by transition metal catalysis.
Common Reagents and Conditions
Oxidation: Metal-free oxidants.
Reduction: Hydride donors like sodium borohydride.
Substitution: Transition metal catalysts such as palladium and copper.
Major Products
The major products formed from these reactions include various functionalized derivatives of imidazo[1,2-a]pyridine .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including 7-methoxyimidazo[1,2-a]pyridine-2-carbaldehyde, as effective antimicrobial agents. Research indicates significant activity against both multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) strains. The minimum inhibitory concentration (MIC) values for these compounds range from 0.03 to 5.0 μM against Mtb H37Rv strains, showcasing their potential as novel anti-TB agents .
Case Study: Structure-Activity Relationship (SAR)
A study identified several derivatives of imidazo[1,2-a]pyridine that exhibited promising anti-TB activity through high-throughput screening (HTS). Among them, specific modifications to the 3-carboxylate series resulted in enhanced potency (MIC 90 range: 0.003 to 0.05 μM) compared to other analogues . This underscores the importance of structural modifications in optimizing therapeutic efficacy.
Neuropharmacology
Cholinesterase Inhibition
Compounds within the imidazo[1,2-a]pyridine class have been explored for their ability to inhibit acetylcholinesterase (AChE), making them potential candidates for treating neurodegenerative diseases such as Alzheimer's. A recent investigation revealed that certain derivatives demonstrated AChE inhibition with IC50 values ranging from 0.2 to 50.0 μM .
Table: Summary of AChE Inhibition Studies
Compound | IC50 Value (µM) | Activity Description |
---|---|---|
Compound 2h | 79 | Strong AChE inhibitor |
Compound 2j | Varies | Effective against BChE |
Compound with biphenyl side chain | <50 | Multi-targeted cholinesterase inhibition |
Anticancer Applications
Cytotoxicity Studies
The cytotoxic effects of imidazo[1,2-a]pyridine derivatives have been evaluated against various cancer cell lines, including VERO and MCF-7 cells. Most tested compounds showed low toxicity levels, indicating a favorable safety profile .
Case Study: Anticancer Efficacy
In vitro studies demonstrated that some derivatives exhibited significant cytotoxicity against prostate cancer (PC-3) and breast cancer (MCF-7) cell lines, with select compounds showing non-toxicity at therapeutic doses .
Synthesis and Green Chemistry
Efficient Synthesis Methods
Recent advancements in synthetic methodologies for imidazo[1,2-a]pyridines have focused on green chemistry principles. A rapid and efficient NaOH-promoted cycloisomerization method has been developed that operates under ambient conditions without the need for metal catalysts. This method significantly improves the space-time yield compared to traditional synthesis routes .
Table: Comparison of Synthesis Methods
Method | Yield (%) | Time Required | Environmental Impact |
---|---|---|---|
Traditional methods | Varies | Several hours | High |
NaOH-promoted cycloisomerization | Quantitative | Minutes | Low |
Mechanism of Action
The mechanism of action of 7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and disrupt cellular processes in bacteria, making it effective against multidrug-resistant tuberculosis .
Comparison with Similar Compounds
Biological Activity
7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde (CAS No. 1783694-62-1) is a heterocyclic compound with significant potential in medicinal chemistry, particularly as an antimicrobial and anticancer agent. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C9H8N2O2
- Molecular Weight : 176.17 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. This compound has been shown to inhibit certain enzymes and disrupt cellular processes, making it effective against multidrug-resistant tuberculosis (MDR-TB) and various cancer cell lines.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against MDR-TB. For instance, a high-throughput screening identified several imidazo[1,2-a]pyridine analogs with promising anti-TB activity. The minimum inhibitory concentration (MIC) for these compounds ranged from 0.03 to 5.0 μM against the Mtb H37Rv strain, demonstrating significant potency .
Table 1: Antimicrobial Activity of this compound
Compound | Target Organism | MIC (μM) | Reference |
---|---|---|---|
This compound | Mtb H37Rv | 0.03 - 5.0 | |
Analog A | Mtb H37Rv | 0.004 | |
Analog B | Mtb H37Rv | 0.05 |
Anticancer Activity
In addition to its antimicrobial properties, this compound exhibits notable anticancer activity. Various derivatives have been synthesized and tested against cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The cytotoxicity of these compounds was assessed using the sulforhodamine B assay.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the imidazo[1,2-a]pyridine scaffold significantly influence the biological activity of these compounds. For example, substituents at specific positions on the imidazole ring enhance potency against both TB and cancer cells.
Case Study 1: Anti-TB Efficacy
A study conducted by Abrahams et al. utilized a series of imidazo[1,2-a]pyridine derivatives to evaluate their anti-TB efficacy through high-throughput screening. The most potent compounds exhibited MIC values as low as 0.004 μM against replicating Mtb strains while demonstrating minimal cytotoxicity in mammalian cell lines .
Case Study 2: Anticancer Activity Profiling
Another investigation focused on the anticancer potential of various derivatives of this compound against multiple cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxic effects with IC50 values significantly lower than standard chemotherapeutics .
Properties
IUPAC Name |
7-methoxyimidazo[1,2-a]pyridine-2-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-8-2-3-11-5-7(6-12)10-9(11)4-8/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHSSHLYFZACGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=CN2C=C1)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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